6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, or SB-242084, is a synthetic compound widely employed in scientific research as a selective antagonist of the serotonin 5-HT2C receptor subtype [, , , , , , , ]. It is classified as a potent and competitive antagonist, exhibiting high affinity for the 5-HT2C receptor while displaying negligible binding to other serotonin receptor subtypes or other neurotransmitter receptors [, , , , , ]. Due to its selectivity, SB-242084 has become an invaluable tool for investigating the role of 5-HT2C receptors in various physiological and pathological processes, including but not limited to, dopamine release, feeding behavior, and neuronal activity in specific brain regions.
The synthesis of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride typically involves several key steps:
The molecular structure of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is characterized by:
The InChI representation is as follows:
This structural complexity underlies its significant biological activities.
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride undergoes various chemical reactions:
These reactions are pivotal for modifying the compound for specific applications or enhancing its biological efficacy.
The mechanism of action for 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yloxy)pyridin -3-y))indoline involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2C receptor. This receptor plays a crucial role in mood regulation, appetite control, and cardiovascular function. By binding selectively to these receptors, the compound can modulate neurotransmitter release and signaling pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
The physical and chemical properties of 6-Chloro -5-methyl-N-(6 -((2-methylpyridin -3 -yl)oxy)pyridin -3 -yl)indoline -1-carboxamide dihydrochloride include:
Property | Value |
---|---|
Molecular Weight | 467.8 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Appearance | Crystalline solid |
These properties are essential for understanding its behavior in biological systems and its interactions with other molecules.
The applications of 6-Chloro -5-methyl-N-(6 -((2-methylpyridin -3 -yl)oxy)pyridin -3 -yl)indoline -1-carboxamide dihydrochloride extend across several scientific fields:
SB-242084 (6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride) exhibits exceptional selectivity as a 5-HT2C receptor antagonist, with binding affinity (Ki) values in the low nanomolar range. Radioligand binding assays demonstrate a Ki of 0.3 nM for human 5-HT2C receptors, compared to 100-fold lower affinity for 5-HT2A (Ki = 68 nM) and 5-HT2B receptors (Ki = 520 nM) [4] [6]. This selectivity profile is attributed to its specific molecular interactions within the orthosteric binding pocket of 5-HT2C receptors, particularly involving transmembrane domains III and VII, which differ significantly from those in 5-HT2A receptors. Immunohistochemical studies confirm dense 5-HT2C receptor expression on both dopaminergic (tyrosine hydroxylase-positive) and GABAergic (GAD-67-positive) neurons within the ventral tegmental area (VTA), with approximately 52% colocalization in nucleus accumbens (NAc)-projecting neurons [4]. This anatomical distribution underpins its precise neuromodulatory effects.
Table 1: Binding Affinity Profile of SB-242084
Receptor Subtype | Ki (nM) | Selectivity Ratio vs. 5-HT2C |
---|---|---|
5-HT2C | 0.3 ± 0.1 | 1 |
5-HT2A | 68 ± 12 | 227 |
5-HT2B | 520 ± 85 | 1,733 |
D2/3 | >1,000 | >3,333 |
5-HT1A | >1,000 | >3,333 |
Behavioral pharmacology studies provide functional validation of this selectivity. In serial spatial reversal learning tasks, SB-242084 (0.3–1.0 mg/kg) improves behavioral flexibility by reducing perseverative errors, while the 5-HT2A antagonist M100907 impairs performance under identical conditions [6]. This dissociable effect occurs without alterations in baseline spatial discrimination, confirming receptor-specific modulation of cognitive flexibility pathways.
SB-242084 potently modulates dopamine transmission in the mesolimbic pathway through dual mechanisms: disinhibition of VTA dopamine neurons and potentiation of cortical inputs. Approximately 50% of NAc-projecting VTA dopamine neurons express 5-HT2C receptors [4], enabling direct serotonergic-dopaminergic crosstalk. Antagonism at these receptors attenuates 5-HT-mediated inhibition of dopaminergic activity, increasing dopamine efflux in the NAc [3] [5]. Simultaneously, 5-HT2C receptors on VTA GABAergic interneurons (≈48% colocalization) regulate tonic inhibition of dopamine neurons [4]. SB-242084 administration reduces GABAergic inhibition, further amplifying dopamine release.
Microdialysis data demonstrate that systemic SB-242084 (0.3 mg/kg) potentiates citalopram-induced increases in extracellular dopamine in the NAc (167% of baseline) and VTA (182% of baseline), exceeding the effects of either compound alone [5]. This augmentation occurs alongside enhanced serotonin levels in the VTA (155% of baseline), indicating integrated modulation of both monoamine systems. The coordination between serotonergic and dopaminergic systems is further evidenced by the compound's ability to reverse ethanol-induced behavioral sensitization when administered directly into the NAc [2], confirming locus-specific effects within mesolimbic terminal regions.
Table 2: Neurochemical Effects of 5-HT2C Antagonism in Key Brain Regions
Brain Region | Neurotransmitter | Change vs. Baseline | Mechanistic Basis |
---|---|---|---|
Nucleus Accumbens | Dopamine | +67%* | Disinhibition of VTA DA neurons |
Ventral Tegmental Area | Dopamine | +82%* | Reduced autoinhibition |
Ventral Tegmental Area | Serotonin | +55%* | SSRI potentiation |
Prefrontal Cortex | Dopamine | +42%* | Corticolimbic modulation |
*Data reflect augmentation by SB-242084 (0.3 mg/kg) combined with citalopram (10 mg/kg) after 2-day treatment [5]
In vivo electrophysiological recordings demonstrate that SB-242084 administration increases firing rates (≈38%) and burst activity (≈52%) of VTA dopamine neurons in rodents [3] [7]. This excitation pattern mirrors natural reward responses and occurs within 15–20 minutes post-administration. Intriguingly, intra-NAc infusion of SB-242084 blocks ethanol-induced behavioral sensitization in highly sensitized mice without systemic effects [2], indicating that 5-HT2C receptors in terminal regions regulate synaptic plasticity of dopaminergic projections.
SPECT neuroimaging using the D2/3 receptor ligand [123I]IBZM reveals that 5-HT2C modulation alters dopamine availability in a time-dependent manner. Pre-treatment with the 5-HT2C agonist DOI increases D2/3 receptor binding potential (BPND) in the caudate putamen (+24%), frontal cortex (+18%), and motor cortex (+15%) 75 minutes post-administration [7], consistent with reduced synaptic dopamine. Conversely, 5-HT2C antagonism produces regionally selective BPND decreases in the ventral hippocampus, suggesting pathway-specific dopamine dynamics. These neurochemical changes correlate with behavioral measures: SB-242084 administration reduces motor hyperactivity induced by dopamine agonists while enhancing exploratory head-shoulder motility in open-field tests [7], indicating nuanced modulation of dopaminergic behavioral outputs.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: